molecular formula C20H24O6 B12608636 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid CAS No. 648433-86-7

7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid

Cat. No.: B12608636
CAS No.: 648433-86-7
M. Wt: 360.4 g/mol
InChI Key: DJKLFWIBMSFZLJ-UHFFFAOYSA-N
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Description

7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a decanoyloxy group, an oxo group, and a carboxylic acid group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid typically involves the esterification of 4-oxo-4H-1-benzopyran-3-carboxylic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The decanoyloxy group can be substituted with other acyl groups or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various acyl or alkyl substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress. The pathways involved in these effects include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a decanoyloxy group.

    7-(Octanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with an octanoyloxy group instead of a decanoyloxy group.

Uniqueness

7-(Decanoyloxy)-4-oxo-4H-1-benzopyran-3-carboxylic acid is unique due to its specific decanoyloxy group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

648433-86-7

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

7-decanoyloxy-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C20H24O6/c1-2-3-4-5-6-7-8-9-18(21)26-14-10-11-15-17(12-14)25-13-16(19(15)22)20(23)24/h10-13H,2-9H2,1H3,(H,23,24)

InChI Key

DJKLFWIBMSFZLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O

Origin of Product

United States

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